2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(((3-(2-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-6-fluoro-3-propylquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C27H23FN4O3S and its molecular weight is 502.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step reactions starting from commercially available precursors. It typically includes the formation of the oxadiazole ring, followed by introduction of the benzyloxy group, and finally, the integration into the quinazoline scaffold.
Industrial Production Methods: Industrial-scale production would require optimization of these steps for yield and purity, often leveraging flow chemistry techniques for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound may undergo oxidation reactions at the thioether linkage.
Reduction: The reduction could occur at the oxadiazole or quinazoline rings under specific conditions.
Substitution: Nucleophilic substitution might happen on the fluorinated quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Strong nucleophiles such as amines or thiols under basic conditions.
Major Products: These reactions yield derivatives varying mainly at the oxadiazole, quinazoline, and benzyloxy positions.
4. Scientific Research Applications: This compound's unique structure makes it interesting for diverse scientific applications:
Chemistry: Useful in studying reaction mechanisms due to its multi-functional groups.
Medicine: Could be explored for therapeutic potentials given its quinazoline core, which is known in various drugs.
Industry: Possible uses in materials science, for example, in the development of novel polymers or as a part of complex molecular architectures.
5. Mechanism of Action: The effects of this compound depend on its ability to interact with biological targets:
Molecular Targets: Likely targets include specific enzymes or receptors due to its structural mimicry of biological substrates.
Pathways Involved: Its interactions could modulate signaling pathways, potentially impacting cellular processes such as proliferation or apoptosis.
6. Comparison with Similar Compounds: This compound stands out due to its combination of functional groups:
Similar Compounds: Other quinazoline derivatives, oxadiazole-containing compounds, and fluorinated heterocycles.
Uniqueness: The presence of both the oxadiazole ring and a benzyloxy group within a fluorinated quinazoline framework is relatively rare and could offer unique biological activities or chemical reactivity.
That's a basic overview, but there's much more depth to explore depending on your specific interest. Want to dive into any section further?
Properties
IUPAC Name |
6-fluoro-2-[[3-(2-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-propylquinazolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S/c1-2-14-32-26(33)21-15-19(28)12-13-22(21)29-27(32)36-17-24-30-25(31-35-24)20-10-6-7-11-23(20)34-16-18-8-4-3-5-9-18/h3-13,15H,2,14,16-17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTPEIJVHFYKIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)F)N=C1SCC3=NC(=NO3)C4=CC=CC=C4OCC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.